molecular formula C20H19N3O5S2 B6565247 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1021252-48-1

2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B6565247
CAS No.: 1021252-48-1
M. Wt: 445.5 g/mol
InChI Key: UPBBEGDDJVNSGL-UHFFFAOYSA-N
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Description

2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O5S2 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is 445.07661306 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-13-3-5-14(6-4-13)22-18(24)12-29-20-21-11-17(19(25)23-20)30(26,27)16-9-7-15(28-2)8-10-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBBEGDDJVNSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel derivative with potential pharmacological applications. This article explores its biological activity, particularly focusing on its anticancer properties and other therapeutic potentials based on existing research.

Chemical Structure

The compound can be represented structurally as follows:

C14H16N2O3S2\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_3\text{S}_2

This structure includes a pyrimidine ring, a sulfonyl group, and an acetamide moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. The mechanism of action often involves inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds containing the pyrimidine scaffold have shown efficacy against various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Cell Proliferation : Compounds have been observed to reduce DNA synthesis in cancer cells significantly.

A study evaluated a series of pyrimidine derivatives for their anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays. The results indicated that certain derivatives led to a significant decrease in cell viability, suggesting a promising avenue for further research into this compound's anticancer properties .

Study 1: Anticancer Evaluation

A recent investigation synthesized several derivatives based on the pyrimidine structure and assessed their anticancer activities. The study utilized various assays including:

  • MTT Assay : To measure cell viability.
  • Acridine Orange/Ethidium Bromide Staining : To evaluate apoptosis.
  • Caspase Activation Assays : To confirm apoptotic pathways.

Results indicated that compounds with similar structural features exhibited significant cytotoxicity against A549 cells, with IC50 values in the low micromolar range. The study concluded that modifications in the sulfonyl and acetamide groups could enhance anticancer efficacy .

Study 2: Structure-Activity Relationship (SAR)

An SAR analysis was performed on related acetamide derivatives to identify key structural features contributing to biological activity. The findings suggested that:

  • Electron-Withdrawing Groups : Increased potency against microbial strains.
  • Hydrophobic Moieties : Improved membrane permeability leading to enhanced bioactivity.

This analysis provides insights into how structural variations can influence the biological activity of compounds similar to 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in A549 and C6 cell lines
AntimicrobialModerate activity against gram-positive bacteria
MechanismInhibition of DNA synthesis, caspase activation

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